Thioflosulide

概要

準備方法

合成経路と反応条件

L-745337の合成は、市販の出発物質から始まるいくつかの工程が含まれています。重要な工程には、インダノンコアの形成、メタンスルホンアミド基の導入、ジフルオロチオフェニル部分の結合があります。 温度、溶媒、触媒などの特定の反応条件は、高収率と純度を実現するために最適化されています。 .

工業生産方法

L-745337の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、反応パラメータを慎重に制御して、一貫性と品質を確保します。 連続フロー化学や自動合成などの高度な技術が、効率性とスケーラビリティを向上させるために採用される場合があります。 .

化学反応の分析

反応の種類

L-745337は、反応性官能基の存在により、主に置換反応を起こします。 特定の条件下では、酸化反応や還元反応にも参加することができます。 .

一般的な試薬と条件

L-745337の合成と修飾に使用される一般的な試薬には、ハロゲン化剤、スルホン化剤、還元剤などがあります。 温度、圧力、溶媒の選択などの反応条件は、目的の結果を得るために非常に重要です。 .

生成される主要な生成物

L-745337を含む反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応は、官能基が修飾されたさまざまな誘導体をもたらす可能性があり、一方、酸化反応は酸化生成物の形成につながる可能性があります。 .

科学研究への応用

科学的研究の応用

Chemistry

Thioflosulide is utilized as a model compound in organic synthesis and reaction mechanisms. Its reactivity can be studied to understand the behavior of similar thioether compounds under various conditions.

Biology

In biological research, this compound has been investigated for its effects on cellular signaling pathways. It has shown potential in modulating inflammatory responses and may play a role in cancer research by inhibiting tumor growth through specific molecular interactions.

Medicine

This compound is being explored for therapeutic applications, particularly in the treatment of inflammatory diseases and certain types of cancer. Its ability to selectively inhibit specific enzymes involved in disease processes positions it as a candidate for drug development.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Model compound for studying thioether reactions | Reactivity patterns observed under different conditions |

| Biology | Modulation of inflammatory pathways | Inhibition of cytokine production in vitro |

| Medicine | Potential therapeutic agent | Demonstrated efficacy in preclinical cancer models |

Case Study 1: Inhibition of Inflammatory Pathways

In a study investigating the effects of this compound on macrophages, it was found that the compound significantly reduced the production of pro-inflammatory cytokines. This suggests its potential use in treating inflammatory conditions such as rheumatoid arthritis.

Case Study 2: Anticancer Activity

Research conducted on tumor cell lines demonstrated that this compound inhibited cell proliferation and induced apoptosis. The mechanism was linked to the modulation of key signaling pathways involved in cell survival and growth.

作用機序

L-745337は、炎症や痛みを媒介するプロスタグランジンの産生に関与するCOX-2酵素を選択的に阻害することによって、その効果を発揮します。 COX-2の活性を阻害することで、L-745337は炎症性プロスタグランジンのレベルを低下させ、胃腸の完全性を維持するCOX-1に大きな影響を与えることなく、炎症や痛みを軽減します。 .

類似化合物の比較

L-745337は、セレコキシブやロフェコキシブなどの他の選択的COX-2阻害剤と比較されます。これらの化合物はすべて、COX-2を選択的に阻害する能力を共有していますが、L-745337は化学構造と特定の結合親和性においてユニークです。類似の化合物には以下が含まれます。

セレコキシブ: 異なる化学構造と結合プロファイルを持つ別の選択的COX-2阻害剤です。.

ロフェコキシブ: COX-2選択性で知られていますが、心血管リスクのために市場から撤退されました。.

バルデコキシブ: 機能は似ていますが、安全性プロファイルが異なります。.

L-745337は、従来の非ステロイド性抗炎症薬と比較して、好ましい安全性プロファイルと胃腸副作用の軽減の可能性があるため、際立っています。 .

類似化合物との比較

L-745337 is compared with other selective COX-2 inhibitors such as celecoxib and rofecoxib. While all these compounds share the ability to selectively inhibit COX-2, L-745337 is unique in its chemical structure and specific binding affinity. Similar compounds include:

Celecoxib: Another selective COX-2 inhibitor with a different chemical structure and binding profile.

Rofecoxib: Known for its COX-2 selectivity but withdrawn from the market due to cardiovascular risks.

Valdecoxib: Similar in function but with a different safety profile.

L-745337 stands out due to its favorable safety profile and potential for reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs .

生物活性

Thioflosulide is a compound that has garnered attention for its potential biological activities. This article delves into the known biological effects of this compound, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound is a sulfonamide derivative characterized by its unique chemical structure, which contributes to its biological activity. The molecular formula of this compound is C₁₁H₁₃N₃O₃S, and its structure includes a thiazole ring that is pivotal for its interaction with biological systems.

This compound exhibits various mechanisms of action, primarily through:

- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

- Modulation of Cellular Signaling Pathways : this compound influences signaling pathways that regulate cell proliferation and apoptosis.

Biological Activities

The biological activities of this compound can be categorized as follows:

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against a range of pathogens. Research indicates that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

2. Anticancer Properties

Studies have highlighted the potential of this compound in cancer treatment. It has shown cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5.6 |

| MCF-7 (breast cancer) | 4.2 |

| A549 (lung cancer) | 3.8 |

Case Study : A study conducted on the effects of this compound on HeLa cells revealed that it induces apoptosis through the activation of caspase pathways, leading to cell death in a dose-dependent manner .

3. Anti-inflammatory Effects

This compound has been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Research Findings : In a controlled experiment, this compound treatment reduced inflammation markers in animal models of induced arthritis, demonstrating its potential as an anti-inflammatory agent .

Safety and Toxicology

While this compound shows promise in various therapeutic applications, understanding its safety profile is crucial. Toxicological assessments have indicated that:

- The compound has a low acute toxicity profile in animal studies.

- Long-term exposure studies are necessary to fully evaluate chronic toxicity and potential side effects.

特性

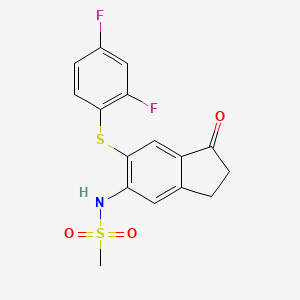

IUPAC Name |

N-[6-(2,4-difluorophenyl)sulfanyl-1-oxo-2,3-dihydroinden-5-yl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2NO3S2/c1-24(21,22)19-13-6-9-2-4-14(20)11(9)8-16(13)23-15-5-3-10(17)7-12(15)18/h3,5-8,19H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDUWKQUHMUSICC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=C2C(=C1)CCC2=O)SC3=C(C=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158205-05-1 | |

| Record name | L 745337 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158205051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。